N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Beschreibung
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups, linked via a methylene bridge to a 5-(furan-2-yl)isoxazole-3-carboxamide moiety. This structure combines multiple pharmacophoric elements: the pyrazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the furan-isoxazole system may contribute to π-π stacking interactions in biological targets.
Eigenschaften
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(16-11-19(27-23-16)18-6-3-9-26-18)21-12-14-10-17(13-7-8-13)24(22-14)15-4-1-2-5-15/h3,6,9-11,13,15H,1-2,4-5,7-8,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLHSDCRBIJXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Cyclopentyl and Cyclopropyl Groups : These contribute to the compound's hydrophobic character and potential interactions with biological targets.
- Pyrazole Moiety : Known for its role in various biological activities, particularly as a kinase inhibitor.
- Furan and Isoxazole Rings : These heterocyclic components may enhance the compound's reactivity and biological interactions.
The molecular formula is with a molecular weight of approximately 389.5 g/mol.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound, demonstrating significant biological effects:
- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration, indicating its potential use in inflammatory conditions.
- Downregulation of Proinflammatory Cytokines : Notably, levels of interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α) were reduced, suggesting that the compound may modulate immune responses.
- NF-κB Inhibition : The inhibition of NF-κB activation was observed, which is crucial since NF-κB plays a significant role in inflammatory processes.
Kinase Inhibition
The pyrazole component of the compound suggests potential as a kinase inhibitor. Research into similar pyrazole derivatives has shown:
- Selectivity for Kinases : Compounds with similar structures have demonstrated selectivity towards specific kinase families, such as the Akt family . For instance, derivatives were tested against a 23-kinase panel, showing promising IC50 values indicative of potent inhibition.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 1 | Akt1 | 61 |
| GSK2141795 | Akt1 | 18 |
| Compound 2 | GSK3β | 30.4 |
This table illustrates the selectivity and potency of pyrazole derivatives against critical kinases involved in cancer progression.
Study on Inhibition of COX Enzymes
A related study evaluated sulfonamide-containing pyrazole derivatives for their ability to block cyclooxygenase (COX) enzymes in vitro. The findings indicated that certain derivatives exhibited potent COX-2 inhibition, which is relevant for conditions like arthritis . While this compound was not directly studied, the structural similarities suggest it could possess similar inhibitory properties.
Pharmacokinetics and Metabolism
Pharmacokinetic studies on related compounds have shown that modifications in structure can significantly affect metabolic stability and bioavailability. For instance, some pyrazole derivatives demonstrated favorable pharmacokinetic profiles with acceptable plasma half-lives . Understanding these properties for this compound will be crucial for its development as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogous molecules below:
Key Observations:
- Heterocyclic Cores: The target compound’s pyrazole-isoxazole system contrasts with LMM11’s oxadiazole and SKL 2001’s imidazole. Oxadiazoles (e.g., LMM11) are electron-deficient, enhancing interactions with enzymes like thioredoxin reductase , while pyrazoles (target compound) offer metabolic stability .
- Cyclopentyl groups may enhance lipophilicity, improving blood-brain barrier penetration relative to LMM11’s sulfamoyl group .
- Furan Moieties: All compounds retain the furan-2-yl group, which is critical for π-stacking in SKL 2001’s Wnt pathway activation and LMM11’s antifungal activity .
Pharmacological Potential
- SKL 2001: Activates Wnt/β-catenin signaling (IC₅₀ = 0.7 μM), suggesting the furyl-isoxazole carboxamide scaffold is critical for pathway modulation. The target compound’s bulkier substituents may shift activity toward other kinases .
- LMM11: Inhibits C. albicans growth (MIC = 8 μg/mL) via thioredoxin reductase inhibition. The target compound’s pyrazole core could offer broader antifungal spectra but requires empirical validation .
Physicochemical Properties
- Melting Points: Pyrazole-carboxamides in exhibit mp = 123–183°C ; the target compound’s rigid structure may elevate its mp beyond 200°C, impacting formulation.
Vorbereitungsmethoden
Retrosynthetic Analysis of the Target Compound
The target molecule comprises two heterocyclic systems:
- 1-Cyclopentyl-5-cyclopropyl-1H-pyrazole-3-ylmethyl backbone
- 5-(Furan-2-yl)isoxazole-3-carboxamide side chain
Retrosynthetically, the compound can be dissected into:
- Pyrazole core synthesized via cyclocondensation of 1,3-diketones or acetylenic ketones with hydrazine derivatives.
- Isoxazole-carboxamide synthesized via 1,3-dipolar cycloaddition or Claisen oximation.
- Methylene linker formed through nucleophilic substitution or reductive amination.
Synthesis of the Pyrazole Core
Cyclocondensation of 1,3-Diketones
The 1-cyclopentyl-5-cyclopropyl-1H-pyrazole scaffold is constructed via cyclocondensation of 3-cyclopropyl-1-cyclopentyl-1,3-diketone with hydrazine derivatives.
Example Protocol (Adapted from):
Reactants :
- 3-Cyclopropyl-1-cyclopentyl-1,3-diketone (1.0 equiv)
- Cyclopentylhydrazine hydrochloride (1.2 equiv)
Conditions :
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: 80–120°C
- Catalyst: ZnO nanoparticles (5 mol%)
Mechanism :
- Hydrazine attacks the diketone’s carbonyl groups, forming a dihydropyrazole intermediate.
- Aromatization occurs via dehydration, yielding the trisubstituted pyrazole.
Yield : 75–90% (optimized using aprotic solvents).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Regioselectivity | >95% for 1,5-substitution |
| Purification | Column chromatography |
Functionalization at the 3-Position
The methylene linker is introduced via nucleophilic substitution or reductive amination:
Step 1 : Bromination of pyrazole at the 3-position using N-bromosuccinimide (NBS) in CCl₄ ().
Step 2 : Reaction with potassium phthalimide to form a phthalimido intermediate.
Step 3 : Deprotection with hydrazine hydrate to yield the primary amine.
Yield : 65–78% over three steps.
Synthesis of the Isoxazole-Carboxamide Moiety
1,3-Dipolar Cycloaddition for Isoxazole Formation
The 5-(furan-2-yl)isoxazole ring is synthesized via Cu(I)-catalyzed cycloaddition ():
Reactants :
- Furan-2-carbonitrile oxide (generated in situ from furfural oxime)
- Ethyl propiolate (terminal alkyne)
Conditions :
- Catalyst: CuI (10 mol%)
- Solvent: Dichloromethane
- Temperature: 25°C
Mechanism :
- Nitrile oxide undergoes [3+2] cycloaddition with the alkyne.
- Regioselective formation of 3-carbethoxy-5-(furan-2-yl)isoxazole.
Carboxamide Formation
Step 1 : Hydrolysis of the ethyl ester to carboxylic acid using NaOH/EtOH.
Step 2 : Activation as acid chloride with SOCl₂.
Step 3 : Coupling with the pyrazole-methylamine using Hünig’s base.
Yield : 90–94% for the coupling step ().
Final Coupling and Characterization
Amide Bond Formation
The pyrazole-methylamine and isoxazole-carboxylic acid are coupled using EDCl/HOBt:
Reactants :
- Isoxazole-3-carboxylic acid (1.0 equiv)
- Pyrazole-methylamine (1.1 equiv)
- EDCl (1.5 equiv), HOBt (1.5 equiv)
Conditions :
- Solvent: DMF
- Temperature: 0°C → RT
- Reaction Time: 12 hours
Yield : 85–92% ().
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.25 (m, cyclopropane), 3.50–3.70 (m, cyclopentane), 6.45 (s, furan).
- MS (ESI+) : m/z 454.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires anhydrous conditions | 75–90 |
| 1,3-Dipolar Cycload. | Scalable, mild conditions | Cost of Cu catalyst | 82–88 |
| EDCl/HOBt Coupling | High efficiency | Sensitivity to moisture | 85–92 |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
- Methodological Answer : The synthesis typically involves coupling pyrazole and isoxazole intermediates. For example, cyclopropylamine and furan-2-carboxylic acid derivatives are used to prepare the pyrazole core, followed by carboxamide bond formation under coupling agents like EDCI/HOBt. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) must be optimized to avoid side reactions. For instance, highlights the use of K₂CO₃ in DMF for alkylation steps, while emphasizes temperature control (50–80°C) to stabilize reactive intermediates .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the connectivity of the cyclopentyl, cyclopropyl, and furan substituents. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., expected m/z ≈ 396.45 for C₂₀H₁₈N₄O₃S analogs in ). X-ray crystallography may resolve ambiguities in stereochemistry, particularly for the cyclopropane and cyclopentyl groups .
Q. What solvent systems are suitable for solubility and stability testing?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for in vitro assays, while aqueous-organic mixtures (e.g., acetonitrile/water) are ideal for HPLC purification. Stability studies should monitor degradation under varying pH (2–9) and light exposure, as furan and isoxazole moieties are prone to oxidation .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Perform metabolite profiling using LC-MS/MS to identify degradation products (e.g., cleavage of the carboxamide bond).
- Use pharmacokinetic (PK) studies in rodent models to assess absorption/distribution.
- Modify the scaffold (e.g., introduce methyl groups on the pyrazole ring) to improve metabolic resistance, as seen in for benzimidazole analogs .
Q. What strategies optimize the compound’s selectivity for target enzymes versus off-target interactions?
- Methodological Answer :
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for homologous enzymes.
- SAR studies : Systematically replace substituents (e.g., cyclopentyl vs. isopropyl groups) and measure IC₅₀ values. notes that cyclopropyl groups enhance steric hindrance, reducing off-target binding in thiadiazole derivatives .
- Kinetic assays : Compare inhibition constants (Kᵢ) for primary targets (e.g., kinases) versus structurally related off-targets .
Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Replicate experiments under standardized conditions (solvent, temperature).
- Cross-validate with alternative techniques: Compare NOESY/ROESY for spatial proximity of protons or use heteronuclear single-quantum coherence (HSQC) for carbon-proton correlations.
- Refer to databases (e.g., PubChem, ) for analogous compounds’ spectral profiles to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
